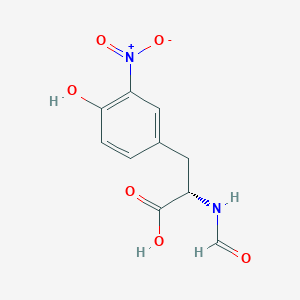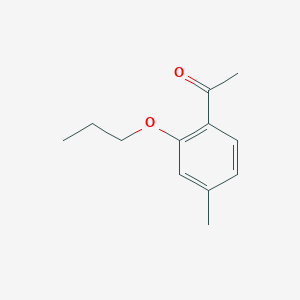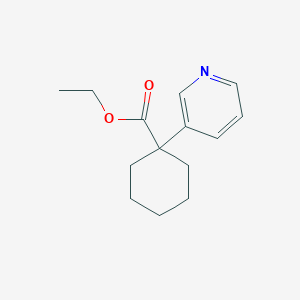
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with an ethyl ester group and a pyridine ring at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate typically involves the esterification of 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid.
Reduction: 1-(pyridin-3-yl)cyclohexane-1-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(pyridin-2-yl)cyclohexane-1-carboxylate
- Ethyl 1-(pyridin-4-yl)cyclohexane-1-carboxylate
- Methyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate
Uniqueness
This compound is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for specific interactions that are not possible with the 2- or 4-position isomers. This can lead to differences in binding affinity and selectivity in biological systems, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
143619-67-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
ethyl 1-pyridin-3-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-4-3-5-9-14)12-7-6-10-15-11-12/h6-7,10-11H,2-5,8-9H2,1H3 |
Clé InChI |
XQRSKPZNEIKFCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)

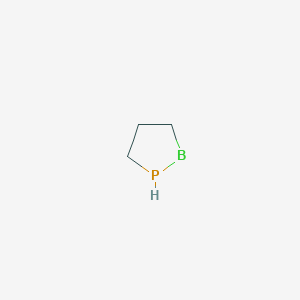
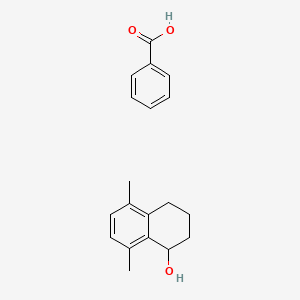
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)


![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
